molecular formula C18H14N6O2 B14618226 (1E)-3-(4-Nitrophenyl)-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene CAS No. 60999-15-7

(1E)-3-(4-Nitrophenyl)-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene

Cat. No.: B14618226
CAS No.: 60999-15-7
M. Wt: 346.3 g/mol
InChI Key: BPJMCCYUVXDMAD-UHFFFAOYSA-N
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Description

(1E)-3-(4-Nitrophenyl)-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a phenyldiazenyl group, and a triazene linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-3-(4-Nitrophenyl)-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene typically involves a multi-step process. One common method includes the diazotization of aniline derivatives followed by coupling with nitrobenzene derivatives. The reaction conditions often require acidic or basic environments to facilitate the formation of the triazene linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1E)-3-(4-Nitrophenyl)-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso and azo derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

(1E)-3-(4-Nitrophenyl)-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of dyes, pigments, and other materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (1E)-3-(4-Nitrophenyl)-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For example, its nitro and azo groups can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (1E)-3-(4-Nitrophenyl)-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene: Unique due to its specific triazene linkage and combination of functional groups.

    Azo Compounds: Similar in having azo linkages but differ in the presence of triazene and nitro groups.

    Nitrobenzene Derivatives: Share the nitro group but lack the triazene and azo functionalities.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

60999-15-7

Molecular Formula

C18H14N6O2

Molecular Weight

346.3 g/mol

IUPAC Name

4-nitro-N-[(2-phenyldiazenylphenyl)diazenyl]aniline

InChI

InChI=1S/C18H14N6O2/c25-24(26)16-12-10-15(11-13-16)20-23-22-18-9-5-4-8-17(18)21-19-14-6-2-1-3-7-14/h1-13H,(H,20,22)

InChI Key

BPJMCCYUVXDMAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=CC=C2N=NNC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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